molecular formula C15H13FN2 B13524345 4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile

4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile

Cat. No.: B13524345
M. Wt: 240.27 g/mol
InChI Key: DLXXWXOFLPDGAD-UHFFFAOYSA-N
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Description

4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile is a chemical compound with the molecular formula C15H13FN2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluorophenyl group and a benzonitrile moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile typically involves the reaction of 4-fluorobenzaldehyde with benzylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the aldehyde carbon, forming an imine intermediate. This intermediate is then reduced to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst .

Chemical Reactions Analysis

Types of Reactions

4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and signaling pathways, leading to various physiological effects. For example, it has been shown to inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-({[(4-Fluorophenyl)methyl]amino}methyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    4-({[(4-Fluorophenyl)methyl]amino}methyl)benzamide: Similar structure but with an amide group instead of a nitrile group.

Uniqueness

4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile is unique due to its specific combination of a fluorophenyl group and a benzonitrile moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C15H13FN2

Molecular Weight

240.27 g/mol

IUPAC Name

4-[[(4-fluorophenyl)methylamino]methyl]benzonitrile

InChI

InChI=1S/C15H13FN2/c16-15-7-5-14(6-8-15)11-18-10-13-3-1-12(9-17)2-4-13/h1-8,18H,10-11H2

InChI Key

DLXXWXOFLPDGAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=C(C=C2)F)C#N

Origin of Product

United States

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